

(S)-4-Cbz-Morpholine-3-carboxylic acid CAS number and identification

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Compound of Interest

Compound Name: 4-Cbz-Morpholine-3-carboxylic acid

Cat. No.: B1365841

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An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid: Identification, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of (S)-4-Cbz-Morpholine-3-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document details the definitive identification, physicochemical properties, and a plausible synthetic pathway for this compound. Core emphasis is placed on rigorous, step-by-step analytical protocols for structural confirmation and enantiomeric purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. Furthermore, the guide elucidates the strategic importance of the morpholine scaffold and the benzyloxycarbonyl (Cbz) protecting group in medicinal chemistry, contextualizing the compound's application in the synthesis of complex, biologically active molecules.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone heterocyclic motif in medicinal chemistry, widely recognized as a "privileged scaffold".^{[1][2]} Its incorporation into molecular structures is a well-

established strategy to enhance critical physicochemical and pharmacokinetic properties.[1] The morpholine moiety, with its opposing ether and amine functionalities, often imparts improved aqueous solubility, metabolic stability, and a favorable pKa profile, which can enhance blood-brain barrier permeability in central nervous system (CNS) drug candidates.[3] [4]

(S)-4-Cbz-Morpholine-3-carboxylic acid leverages this privileged scaffold, presenting it as a stereochemically defined, non-racemic building block. The carboxylic acid at the 3-position provides a versatile handle for amide bond formation and other conjugations, while the stereochemistry at this center is critical for specific, high-affinity interactions with biological targets. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a robust protecting group stable under a wide range of reaction conditions but readily removable via catalytic hydrogenolysis, offering strategic flexibility in multi-step synthetic campaigns.[5] This guide serves as a detailed manual for the unambiguous identification and application of this high-value synthetic intermediate.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The primary identifiers and key physicochemical properties for (S)-4-Cbz-Morpholine-3-carboxylic acid are summarized below.

Identifiers

Identifier	Value	Source
CAS Number	819078-65-4	[6] [7]
IUPAC Name	(3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid	[6]
Synonyms	(S)-4-(Benzyloxycarbonyl)morpholine-3-carboxylic acid, 4-Cbz-3(S)-morpholinecarboxylic acid	[6]
Molecular Formula	C ₁₃ H ₁₅ NO ₅	[6]
PubChem CID	1514262	[6]
InChI Key	SUWIPBQDWSTEDN-NSHDSACASA-N	[6]

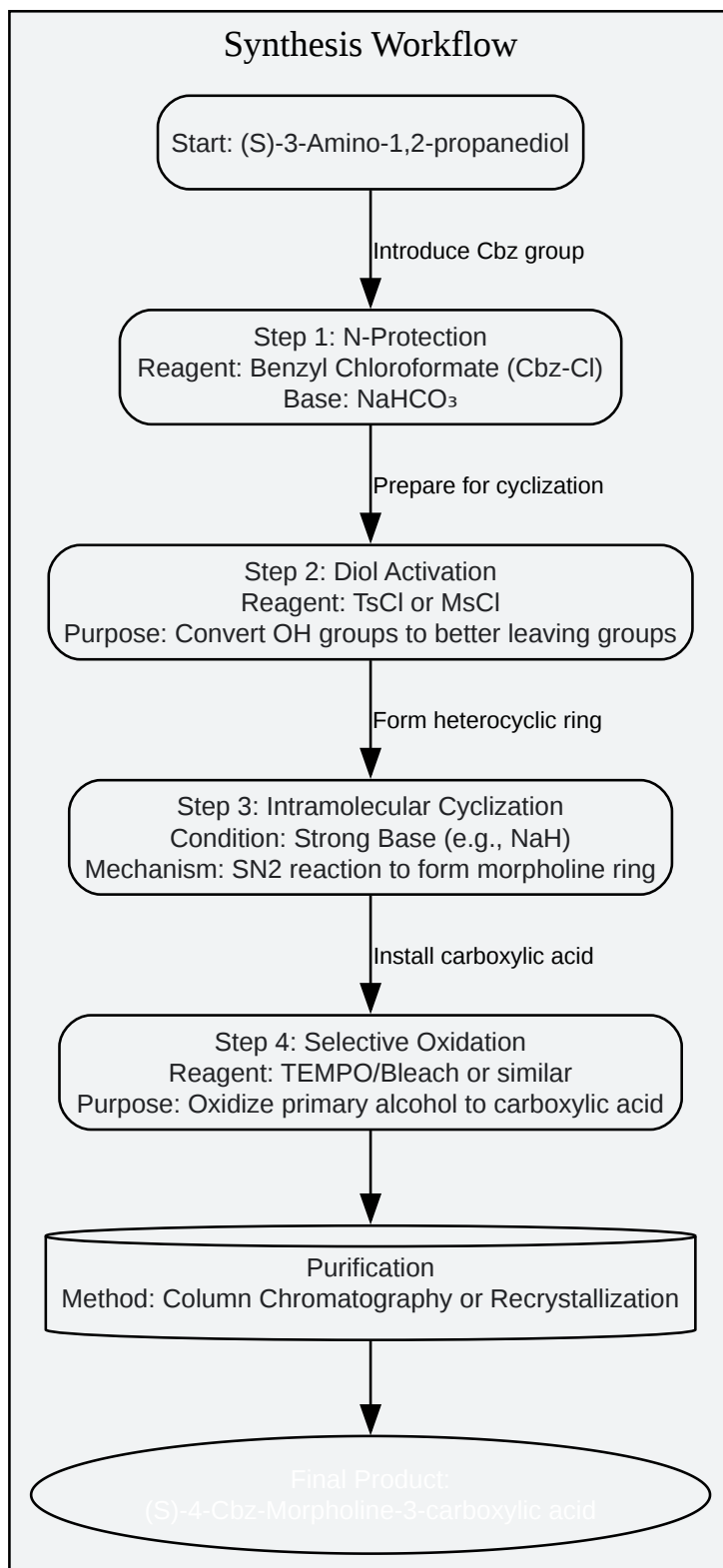
Physicochemical Data

Property	Value	Source
Molecular Weight	265.26 g/mol	[6]
Exact Mass	265.09502 g/mol	[6]
Appearance	White to off-white solid	Generic
Density	1.332 g/cm ³ (predicted)	[7]
Boiling Point	464.3 °C at 760 mmHg (predicted)	[7]
Topological Polar Surface Area	76.1 Å ²	[6]
XLogP3	1.0 (predicted)	[7]

Synthesis and Purification Workflow

While numerous specific synthetic routes exist, a general and logical pathway to **(S)-4-Cbz-Morpholine-3-carboxylic acid** involves the protection of a suitable starting material followed

by cyclization. The causality behind this approach is to establish the critical stereocenter and protecting group strategy early in the synthesis.

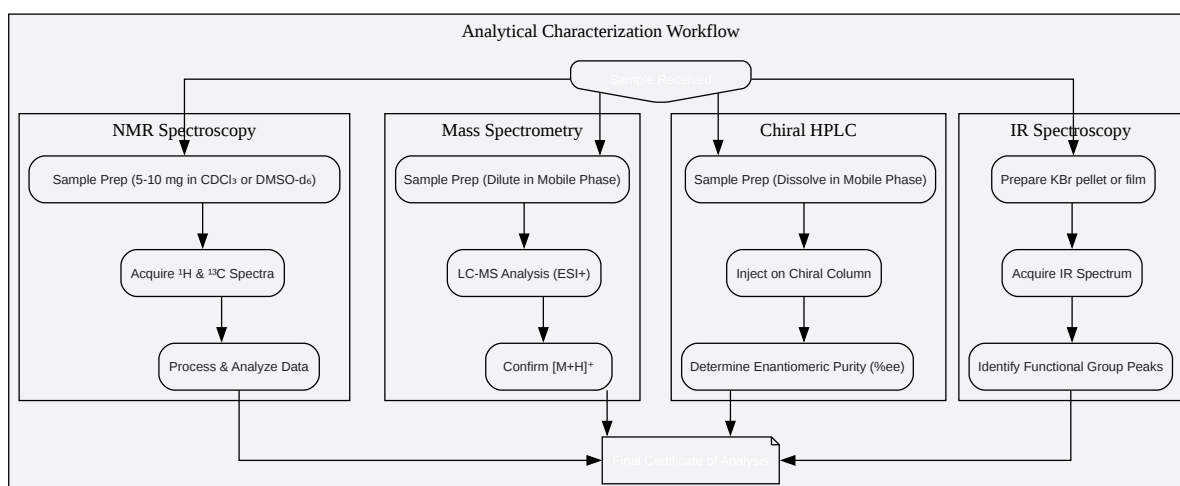


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Caption: General synthetic workflow for (S)-4-Cbz-Morpholine-3-carboxylic acid.

Analytical Characterization Protocols

Unambiguous characterization is essential to validate the structure and purity of the compound. The following protocols provide a self-validating system for quality control.



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Caption: Integrated workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of the sample for ^1H NMR (20-30 mg for ^{13}C NMR) and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[\[8\]](#)
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[\[8\]](#)
- Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled pulse sequence is standard.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Expected Spectral Features: The chemical shifts are highly sensitive to the local electronic environment. Protons and carbons adjacent to electronegative atoms (O, N) and aromatic rings will be deshielded (appear at higher ppm values).

Assignment	^1H Chemical Shift (δ ppm)	^{13}C Chemical Shift (δ ppm)	Rationale
Benzyl Aromatic (C_6H_5)	7.2 - 7.4 (m, 5H)	127 - 129 (multiple peaks), ~136 (ipso-C)	Standard aromatic region.
Benzyl CH_2 (CH_2Ph)	~5.1 (s, 2H)	~67	Adjacent to electronegative oxygen and aromatic ring.
Carbamate $\text{C}=\text{O}$	N/A	~155	Typical chemical shift for a carbamate carbonyl.
Carboxylic Acid $\text{C}=\text{O}$	N/A	~170-175	Deshielded carbonyl carbon of a carboxylic acid.
Carboxylic Acid OH	10 - 12 (br s, 1H)	N/A	Highly deshielded, often broad signal; disappears on D_2O exchange.
Morpholine H-3 (α -CH)	~4.5 (m, 1H)	~55	Alpha to both the carboxylic acid and the N-Cbz group.
Morpholine H-2, H-6 ($\text{O}-\text{CH}_2$)	3.8 - 4.2 (m, 2H)	~66	Protons/carbons adjacent to the ring oxygen.[8]
Morpholine H-5 ($\text{N}-\text{CH}_2$)	3.2 - 3.6 (m, 2H)	~45	Protons/carbons adjacent to the ring nitrogen.[8]

Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the compound with high accuracy.

Protocol:

- **Sample Preparation:** Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
- **Chromatography:** Use a standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to facilitate protonation for positive ion mode detection.
- **MS Detection:** Utilize an electrospray ionization (ESI) source in positive ion mode.
- **Data Analysis:** Extract the ion chromatogram for the expected adducts. For carboxylic acids that are difficult to analyze directly, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can be employed to improve ionization and chromatographic retention.[\[9\]](#)[\[10\]](#)

Expected Ions (ESI+):

- $[M+H]^+$: 266.1023 m/z
- $[M+Na]^+$: 288.0842 m/z
- $[M+K]^+$: 304.0582 m/z

Chiral High-Performance Liquid Chromatography (HPLC)

For a stereospecific building block, confirming enantiomeric purity is non-negotiable. Direct analysis on a Chiral Stationary Phase (CSP) is a preferred method.

Causality: The principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times. Polysaccharide-based CSPs are highly effective for a wide range of N-protected amino acids.[\[11\]](#)

Protocol:

- **Column Selection:** Choose a polysaccharide-based chiral column, such as a CHIRALPAK® IA or IC.^[11]
- **Sample Preparation:** Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5 mg/mL.
- **Mobile Phase:** A typical mobile phase for N-protected amino acids under reversed-phase conditions might be a mixture of acetonitrile and water with an acidic additive like trifluoroacetic acid (TFA) or formic acid (e.g., 70:30 ACN:Water + 0.1% TFA).^[12] Isocratic elution is often sufficient.
- **Instrumentation:**
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25 °C
 - Detection: UV at 254 nm (for the benzyl group).
- **Data Analysis:** Integrate the peaks corresponding to the (S) and any potential (R) enantiomer. Calculate the enantiomeric excess (% ee) using the formula: $\% ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100$. A result of >99% ee is typically required for high-quality building blocks.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate.
- **Data Acquisition:** Scan the sample over the range of 4000-400 cm^{-1} .

Expected Characteristic Absorptions:

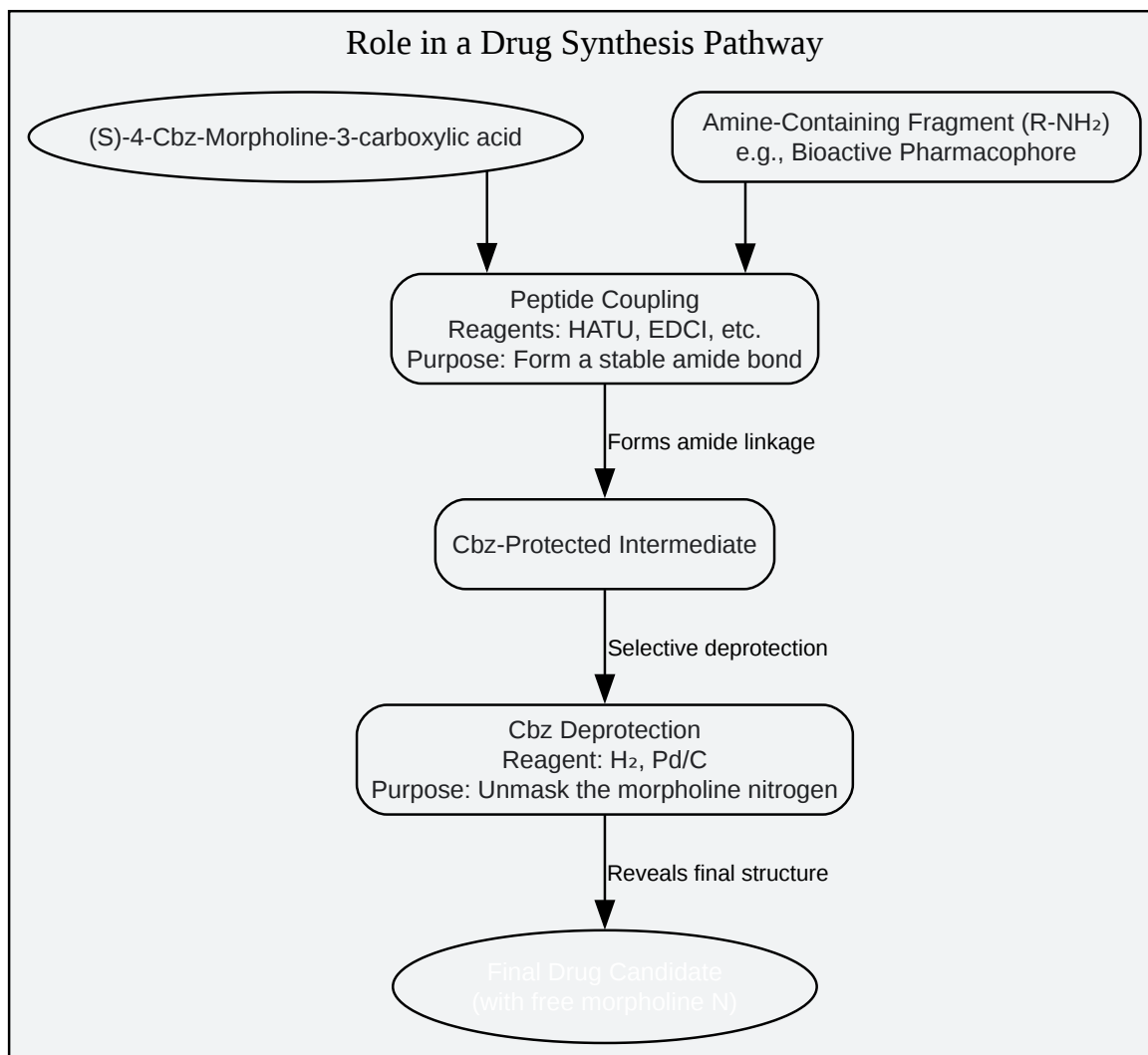
- $\sim 3300\text{-}2500\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.
- $\sim 1740\text{ cm}^{-1}$ (strong): C=O stretch of the carbamate (Cbz group).
- $\sim 1710\text{ cm}^{-1}$ (strong): C=O stretch of the carboxylic acid dimer.
- $\sim 1250\text{-}1050\text{ cm}^{-1}$ (strong): C-O stretching vibrations from the ether, ester, and carboxylic acid functionalities.

Applications in Medicinal Chemistry

(S)-4-Cbz-Morpholine-3-carboxylic acid is not merely a chemical curiosity; it is a strategic tool for constructing complex molecules with therapeutic potential.

The Rationale for Use:

- **Improved Pharmacokinetics:** The morpholine scaffold is known to improve properties like solubility and metabolic stability, making it a "pharmacokinetic-friendly" building block.^[2]
- **Stereospecificity:** As a chiral synthon, it allows for the precise installation of a 3D architecture, which is essential for selective interaction with chiral biological targets like enzyme active sites or receptors.
- **Synthetic Versatility:** The carboxylic acid serves as a key attachment point for peptide coupling or other functionalization, while the Cbz group provides orthogonal protection, allowing for selective deprotection at a later synthetic stage.^[5]



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Caption: Use of the title compound as a building block in a hypothetical drug synthesis.

Handling, Storage, and Safety

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8 °C is recommended.

- **Safety:** While specific toxicity data is not widely available, the compound should be handled with the standard care afforded to all laboratory chemicals. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

(S)-4-Cbz-Morpholine-3-carboxylic acid is a high-value chiral building block whose utility is derived from the synergistic combination of a stereochemically defined core, a privileged morpholine scaffold, and a strategically chosen protecting group. The robust analytical protocols detailed in this guide—spanning NMR, MS, and chiral HPLC—provide a comprehensive framework for its unambiguous identification and quality control. For the medicinal chemist, this compound offers a reliable and versatile entry point for the synthesis of sophisticated molecular architectures with enhanced drug-like properties.

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